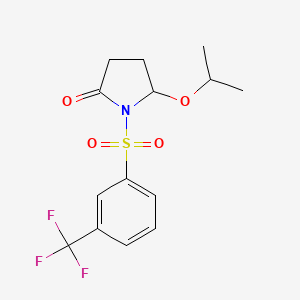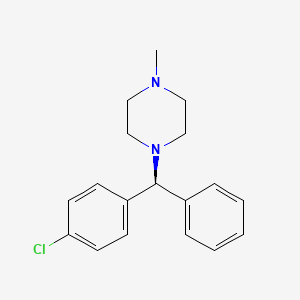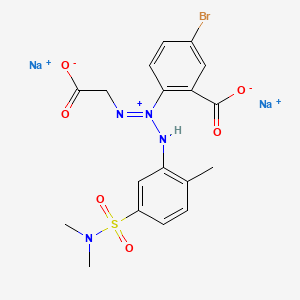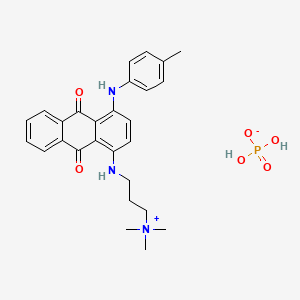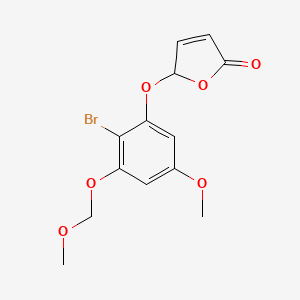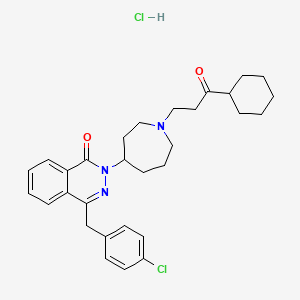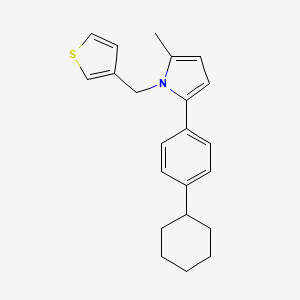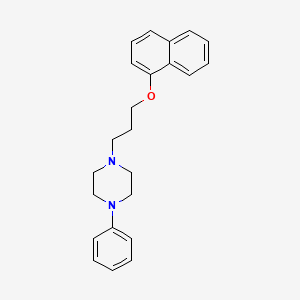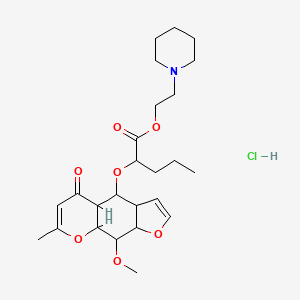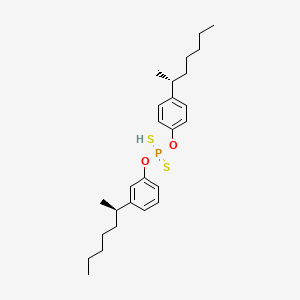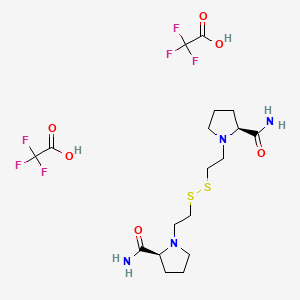
N,N'-Bis(prolyl)cystamine bis(trifluoroacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(prolyl)cystamine bis(trifluoroacetate) is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of prolyl groups attached to a cystamine backbone, with trifluoroacetate as the counterion. Its structure and reactivity make it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(prolyl)cystamine bis(trifluoroacetate) typically involves the reaction of cystamine with proline derivatives under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature. The prolyl groups are introduced through a coupling reaction, often using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of automated synthesis equipment and continuous flow reactors to maintain consistent reaction conditions. Purification steps, such as recrystallization and chromatography, are employed to isolate the desired product and remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(prolyl)cystamine bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The disulfide bond in the cystamine backbone can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The prolyl groups can participate in substitution reactions, where the amide bonds are cleaved and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are effective reducing agents.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amides depending on the reagents used.
Applications De Recherche Scientifique
N,N’-Bis(prolyl)cystamine bis(trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to create hydrogels and other polymeric materials.
Biology: Employed in the study of protein-protein interactions and as a reagent for modifying proteins and peptides.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N’-Bis(prolyl)cystamine bis(trifluoroacetate) involves its ability to form stable amide bonds and disulfide linkages. These interactions allow it to modify proteins and peptides, influencing their structure and function. The compound can also act as a cross-linking agent, creating networks of polymers that have unique mechanical and chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(acryloyl)cystamine: Similar in structure but with acryloyl groups instead of prolyl groups.
N,N’-Bis(maleimido)cystamine: Contains maleimido groups, which provide different reactivity and applications.
N,N’-Bis(succinimidyl)cystamine: Features succinimidyl groups, commonly used in bioconjugation reactions.
Uniqueness
N,N’-Bis(prolyl)cystamine bis(trifluoroacetate) is unique due to the presence of prolyl groups, which impart specific steric and electronic properties. These properties influence its reactivity and interactions with biological molecules, making it a valuable tool in various research applications.
Propriétés
Numéro CAS |
147529-90-6 |
|---|---|
Formule moléculaire |
C18H28F6N4O6S2 |
Poids moléculaire |
574.6 g/mol |
Nom IUPAC |
(2S)-1-[2-[2-[(2S)-2-carbamoylpyrrolidin-1-yl]ethyldisulfanyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H26N4O2S2.2C2HF3O2/c15-13(19)11-3-1-5-17(11)7-9-21-22-10-8-18-6-2-4-12(18)14(16)20;2*3-2(4,5)1(6)7/h11-12H,1-10H2,(H2,15,19)(H2,16,20);2*(H,6,7)/t11-,12-;;/m0../s1 |
Clé InChI |
BHVVBUUGFOZWRP-AQEKLAMFSA-N |
SMILES isomérique |
C1C[C@H](N(C1)CCSSCCN2CCC[C@H]2C(=O)N)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
C1CC(N(C1)CCSSCCN2CCCC2C(=O)N)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


